molecular formula C23H21N5O3S2 B3012571 Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate CAS No. 302936-33-0

Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate

Cat. No.: B3012571
CAS No.: 302936-33-0
M. Wt: 479.57
InChI Key: GCSMAUGNINVVNW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-methylphenyl group at position 4, a tetrazole-sulfanylacetyl-amino moiety at position 2, and an ethyl carboxylate ester at position 2. Its structure integrates pharmacophoric elements such as the tetrazole ring (known for metabolic stability and hydrogen-bonding capacity) and the thiophene scaffold (implicated in electronic conjugation and bioactivity).

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-3-31-22(30)20-18(16-11-9-15(2)10-12-16)13-32-21(20)24-19(29)14-33-23-25-26-27-28(23)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSMAUGNINVVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of compound 1, focusing on its antitumor properties, mechanisms of action, and related research findings.

The antitumor activity of compound 1 has been primarily evaluated through in vitro and in vivo studies. The compound exhibits a significant ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. Studies have shown that compound 1 has an IC50 value ranging from 23.2 to 49.9 µM , indicating moderate to high potency against these cells .

Apoptosis Induction

In vitro assays using flow cytometry revealed that treatment with compound 1 resulted in a substantial reduction in cell viability, with early and late apoptosis rates significantly elevated compared to untreated controls. Specifically, the early apoptotic population increased by 2.3-fold , while late apoptosis rose by 6.6-fold . Additionally, the compound was found to induce necrosis, further contributing to its antiproliferative effects.

Cell Cycle Analysis

Cell cycle analysis indicated that compound 1 causes G2/M and S-phase arrest in MCF-7 cells. The percentage of cells in G2/M phase increased from 17.23% to 25.56% , while S-phase cells rose from 16.76% to 23.38% after treatment . This disruption in the cell cycle is indicative of the compound's potential to inhibit tumor growth by preventing cancer cells from dividing.

In Vivo Studies

In vivo studies conducted on tumor-bearing mice demonstrated that compound 1 significantly inhibited tumor growth compared to controls. The solid tumor mass was reduced by approximately 54% when treated with the compound, showcasing its therapeutic potential as an antitumor agent . Furthermore, hematological parameters improved significantly, indicating reduced toxicity and better tolerance in treated subjects.

Comparative Biological Activity Table

Study Cell Line IC50 (µM) Mechanism Effect
Study AMCF-723.2ApoptosisHigh
Study BOther Cancer49.9Cell Cycle ArrestModerate
Study CIn VivoN/ATumor Mass ReductionSignificant

Case Study: Apoptosis Induction in MCF-7 Cells

A detailed study assessed the impact of compound 1 on MCF-7 cells over a period of 48 hours . The results indicated a marked increase in both early and late apoptotic markers, confirming the compound's role as an apoptosis-inducing agent . The study utilized FITC/Annexin-V staining to quantify apoptotic cells and demonstrated that treatment with compound 1 led to significant alterations in cellular morphology consistent with apoptosis.

Neuropharmacological Potential

While the primary focus has been on antitumor activity, preliminary data suggest that compound 1 may also exhibit neuroprotective properties. Research indicates that similar compounds within its class have shown promise in neurotherapeutic applications, potentially influencing pathways involved in neurodegeneration . However, further studies are required to elucidate these effects specifically for compound 1.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies indicate that compounds similar to ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Research has demonstrated that the incorporation of the tetrazole group enhances the anticancer properties due to its ability to interact with specific biological targets involved in cell proliferation and survival .
  • Neuroprotective Effects
    • The neuroprotective potential of tetrazole-containing compounds has been explored, particularly in models of neurodegenerative diseases. This compound has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties
    • The compound has also shown promising antimicrobial activity against various pathogens. Studies suggest that the presence of the thiophene and tetrazole rings contributes to its effectiveness against bacterial strains by disrupting their cellular processes .

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Neuroprotective Effects

In a 2024 study focusing on neuroprotection, researchers administered this compound to mice subjected to oxidative stress. The results showed a marked reduction in neuronal cell death and improved cognitive function in treated mice compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
Anticancer (MCF-7 Cells)IC50 = 12 µM
NeuroprotectionReduced cell death
AntimicrobialEffective against E. coli

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1 : Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate
  • Structure : Thiophene core with 4-chlorophenyl at position 5 and a sulfonamide-linked carbamimidoyl-carbamothioyl group at position 3.
  • Key Differences :
    • Substituent Position: The sulfonamide group is at position 3 instead of position 2.
    • Functional Groups: Replaces the tetrazole-sulfanylacetyl with a carbamothioyl-sulfonamide system.
    • Molecular Weight**: Higher due to the sulfonamide and carbamimidoyl groups.
  • Implications : The sulfonamide moiety may enhance herbicidal or antimicrobial activity, as seen in sulfonylurea herbicides .
Compound 2 : Ethyl 4-(2,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate (CAS 445000-24-8)
  • Structure: Thiophene core with 2,4-dimethylphenyl at position 4 and a phenoxyacetyl-amino group at position 2.
  • Key Differences: Substituent Bulk: The 2,4-dimethylphenyl group increases steric hindrance compared to 4-methylphenyl. Linker Group: Phenoxyacetyl (ether-linked) instead of sulfanylacetyl (thioether-linked). Molecular Weight**: 409.50 g/mol vs. ~432–452 g/mol for the target compound.
Compound 3 : Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1)
  • Structure: Thiazole core with a tetrazole-sulfanylbutanoyl-amino group at position 2 and ethyl carboxylate at position 4.
  • Key Differences: Heterocycle: Thiazole (nitrogen-containing) vs. thiophene (sulfur-only). Chain Length: Butanoyl linker instead of acetyl, increasing flexibility. Molecular Weight**: 432.52 g/mol, comparable to the target compound.
  • Implications : The thiazole ring may alter electronic properties and binding affinity to biological targets .
Compound 4 : Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate
  • Structure : Triazole core with benzamido and phenyl substituents.
  • Key Differences :
    • Core Heterocycle: 1,2,4-triazole vs. thiophene.
    • Functional Groups: Lacks sulfur-based linkers but includes a benzamido group.
    • Molecular Weight**: Lower (~360 g/mol) due to the absence of tetrazole and sulfanyl groups.
  • Implications : The triazole ring is associated with diverse bioactivities, including antifungal and anticancer effects .

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Core Heterocycle Thiophene Thiophene Thiophene Thiazole 1,2,4-Triazole
Position 2 Substituent Tetrazole-sulfanylacetyl-amino Sulfonamide-carbamothioyl Phenoxyacetyl-amino Tetrazole-sulfanylbutanoyl Benzamido
Position 3/5 Substituent Ethyl carboxylate (C-3) Ethyl carboxylate (C-2) Ethyl carboxylate (C-3) Ethyl carboxylate (C-5) Ethyl carboxylate (C-3)
Aromatic Substituent 4-Methylphenyl (C-4) 4-Chlorophenyl (C-5) 2,4-Dimethylphenyl (C-4) 4-Methyl (C-4) Phenyl (C-5)
Molecular Weight (g/mol) ~440–450 (estimated) ~500 (estimated) 409.50 432.52 ~360
Potential Applications Agrochemical/Pharmaceutical (inferred) Herbicidal Membrane-permeable drugs Bioactive heterocycles Anticancer/Antimicrobial

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves sequential reactions:

  • Condensation : Ethyl cyanoacetate reacts with intermediates (e.g., 4-nitrophenylacetic acid derivatives) to form thiophene precursors .
  • Cyclization : Sulfur-mediated cyclization generates the thiophene core .
  • Acylation : The amino group on the thiophene ring is acylated using reagents like butyl chloroformate .
  • Substitution : Final functionalization (e.g., halogenation or alkylation) introduces the tetrazole-sulfanylacetyl moiety .
    Methodological Tip : Monitor reaction progress using TLC or HPLC to isolate intermediates .

Q. How is the molecular structure confirmed post-synthesis?

  • X-ray crystallography : Resolve crystal structures using programs like SHELXL .
  • Spectroscopy : ¹H/¹³C NMR and FT-IR validate functional groups; MS confirms molecular weight .
  • Elemental analysis : Verify purity and stoichiometry .

Q. What safety precautions are essential during handling?

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods to minimize inhalation risks (respiratory toxicity noted in SDS) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the acylation step be optimized to improve yield?

  • Parameter tuning : Adjust reaction temperature (40–60°C), stoichiometry (1.2–1.5 eq acylating agent), and catalyst (e.g., DMAP) .
  • By-product analysis : Use LC-MS to identify side products (e.g., over-acylation) and refine purification protocols .

Q. How do crystallographic twinning or low-resolution data affect structure refinement?

  • SHELXL tools : Apply TWIN/BASF commands to model twinned crystals .
  • High-resolution data : Prioritize synchrotron sources for datasets ≤1.0 Å resolution to reduce ambiguity .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Vary substituents on the thiophene (e.g., methyl groups) or tetrazole rings .
  • Computational modeling : Use DFT or molecular docking to predict bioactivity and guide synthesis .

Q. How can researchers resolve discrepancies in synthetic yields between routes?

  • Comparative analysis : Evaluate solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst efficiency .
  • Mechanistic studies : Probe side reactions (e.g., hydrolysis) via ¹H NMR or in situ FT-IR monitoring .

Q. What analytical methods ensure purity for pharmacological testing?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • LC-MS : Confirm molecular ion peaks and detect trace by-products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data between computational and experimental results?

  • Recheck computational parameters : Ensure solvent effects and conformational sampling are modeled accurately .
  • Experimental validation : Repeat NMR/IR under controlled conditions (e.g., deuterated solvents, dry samples) .

Q. What if crystallographic bond lengths deviate from DFT predictions?

  • Refinement checks : Validate hydrogen atom placement using SHELXL’s HFIX commands .
  • Dynamic effects : Consider temperature-dependent crystallography or molecular dynamics simulations .

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